molecular formula C14H11IN4 B7744181 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine

6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine

Cat. No.: B7744181
M. Wt: 362.17 g/mol
InChI Key: POVTUSFXERYHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C14H11IN4 and its molecular weight is 362.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pd-Catalyzed Amination Reactions : A study explored the synthesis of derivatives of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine for use in Pd-catalyzed amination reactions. These reactions are significant in creating new bonds in organic compounds, which is a fundamental process in medicinal chemistry (Garlapati et al., 2012).

  • Treatment of Atrial Fibrillation : Another research disclosed a phenyl quinazoline derivative as a potent IKur current blocker, showing potential for treating atrial fibrillation. The study highlighted the importance of structural modifications to enhance pharmacokinetic profiles and reduce brain penetration (Gunaga et al., 2017).

  • Antitumor Activity and Kinase Inhibition : A study discovered novel quinazolinones with significant antitumor activity against various cancer cell lines, including breast and colon cancer. These compounds were found to inhibit multiple kinases such as ABL, ALK, and c-RAF, providing insights into their mechanism of action (El Sayed et al., 2016).

  • Synthesis of Quinazolin-4(3H)-ones : Research focusing on the synthesis of quinazolin-4(3H)-ones, a class of compounds important in medicinal chemistry, demonstrated the applicability of amidine arylation methods. Such syntheses are crucial for developing new pharmaceutical compounds (Li et al., 2013).

  • Antibacterial Activity : A study synthesized derivatives of this compound and evaluated their antibacterial activity, demonstrating their potential as novel antibacterial agents (Singh et al., 2010).

  • Anticancer Agents : Another research synthesized a series of 2,4-disubstituted quinazolines, derived from quinazolin-4-amine, as potential anticancer agents. The compounds exhibited significant anticancer activity, indicating their potential as therapeutic agents for cancer treatment (Gurubasavaraj & Moshin, 2020).

Properties

IUPAC Name

6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN4/c15-11-3-4-13-12(6-11)14(19-9-18-13)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVTUSFXERYHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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